molecular formula C9H7NO3 B2373750 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde CAS No. 1510218-65-1

3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde

Cat. No.: B2373750
CAS No.: 1510218-65-1
M. Wt: 177.159
InChI Key: JQERLCYNQAMNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde is a chemical compound with the molecular formula C9H7NO3. It is a member of the benzoxazine family, which is known for its diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with an aldehyde group.

Mechanism of Action

Target of Action

. These enzymes play crucial roles in the immune response and coagulation pathways, respectively.

Mode of Action

. This inhibition could potentially alter the activity of these enzymes, leading to changes in the immune response and coagulation pathways.

Result of Action

They have also shown potential as human leucocyte elastase and C1r serine protease inhibitors .

Preparation Methods

The synthesis of 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde typically involves the condensation of 2-aminophenol with salicylaldehyde, followed by the oxidation of the resulting Schiff base. The detailed synthetic route includes the following steps:

    Condensation Reaction: Dissolve 2-aminophenol and salicylaldehyde in acetic acid.

    Heating: Heat the mixture to facilitate the condensation reaction.

    Cooling: Cool the reaction mixture to room temperature.

    Filtration: Filter the precipitate formed during the reaction.

    Drying: Dry the precipitate under vacuum to obtain the Schiff base intermediate.

    Oxidation: Oxidize the Schiff base to form this compound.

Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzoxazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential antimicrobial and antioxidant properties.

    Medicine: Derivatives of this compound have shown potential in pharmaceutical applications, including antifungal and antimicrobial effects.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Comparison with Similar Compounds

3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde can be compared with other benzoxazine derivatives, such as:

    3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.

    3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the aldehyde group and has different chemical properties.

    4H-benzo[d][1,3]oxazine: Another benzoxazine derivative with different substitution patterns and biological activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-4-6-2-1-3-7-9(6)10-8(12)5-13-7/h1-4H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQERLCYNQAMNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=CC=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.